1-(1-Adamantylmethoxy)-3-isopropylamino-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Adamantylmethoxy)-3-isopropylamino-2-propanol is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties, which include a diamond-like framework that imparts high stability and rigidity. These compounds have found applications in various fields, including medicinal chemistry, materials science, and nanotechnology.
Preparation Methods
The synthesis of 1-(1-Adamantylmethoxy)-3-isopropylamino-2-propanol typically involves multiple steps, starting from readily available adamantane derivatives. One common synthetic route includes the following steps:
Functionalization of Adamantane: The adamantane core is first functionalized to introduce a methoxy group.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(1-Adamantylmethoxy)-3-isopropylamino-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or amino groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
1-(1-Adamantylmethoxy)-3-isopropylamino-2-propanol has several scientific research applications:
Medicinal Chemistry: The compound’s adamantane core makes it a potential candidate for drug development, particularly for antiviral and anticancer therapies.
Materials Science: Due to its rigid structure, the compound can be used in the development of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 1-(1-Adamantylmethoxy)-3-isopropylamino-2-propanol involves its interaction with specific molecular targets. The adamantane core can interact with hydrophobic pockets in proteins, while the isopropylamino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(1-Adamantylmethoxy)-3-isopropylamino-2-propanol can be compared with other adamantane derivatives, such as amantadine and rimantadine. While all these compounds share the adamantane core, their functional groups differ, leading to variations in their biological activity and applications. For example:
Amantadine: Used as an antiviral and antiparkinsonian agent.
Rimantadine: Primarily used as an antiviral agent.
The uniqueness of this compound lies in its combination of methoxy and isopropylamino groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1-adamantylmethoxy)-3-(propan-2-ylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO2/c1-12(2)18-9-16(19)10-20-11-17-6-13-3-14(7-17)5-15(4-13)8-17/h12-16,18-19H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDMTWMQSWWWQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COCC12CC3CC(C1)CC(C3)C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90950540 |
Source
|
Record name | 1-[(Adamantan-1-yl)methoxy]-3-[(propan-2-yl)amino]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90950540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27866-07-5 |
Source
|
Record name | 2-Propanol, 1-(1-adamantylmethoxy)-3-isopropylamino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027866075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(Adamantan-1-yl)methoxy]-3-[(propan-2-yl)amino]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90950540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.